Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride
Description
Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride (CAS: 1707602-66-1) is a spirocyclic carbamate derivative with a molecular formula of C₁₄H₁₉ClN₂O₂ and a molecular weight of 282.77 g/mol . The compound features a 5-azaspiro[2.4]heptane core, a bicyclic structure that combines a five-membered azacycle with a two-membered spiro junction. The benzyl carbamate group is attached to the nitrogen atom of the azaspiro ring, while the hydrochloride salt enhances its stability and solubility for synthetic applications.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules targeting neurological and oncological pathways. Its spirocyclic architecture contributes to conformational rigidity, which is advantageous in drug design for improving target binding selectivity .
Properties
IUPAC Name |
benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-14(12)6-7-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNUGRINUGUQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2NC(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 5-azaspiro[2.4]heptane in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride with structurally related azaspiro compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity | Primary Use |
|---|---|---|---|---|---|---|
| This compound | 1707602-66-1 | C₁₄H₁₉ClN₂O₂ | 282.77 | Benzyl carbamate, hydrochloride salt | N/A† | Pharmaceutical intermediate |
| tert-Butyl N-(5-azaspiro[2.4]heptan-1-yl)carbamate hydrochloride | 1434142-28-5 | C₁₁H₂₁ClN₂O₂ | 248.75 | tert-Butyl carbamate, hydrochloride salt | ≥98% | Protective group in peptide synthesis |
| Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | 1419101-25-9 | C₁₅H₁₉NO₃ | 261.3 | Hydroxymethyl, benzyl ester | 95% | Precursor for functionalized derivatives |
| (5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride | 2247102-90-3 | C₇H₁₄ClNO | 163.64 | Methanol substituent, hydrochloride salt | N/A | Building block for chiral amines |
Key Observations :
- Carbamate Substituents: The benzyl group in the target compound contrasts with the tert-butyl group in 1434142-28-5, which is bulkier and often used as a protective group in peptide synthesis. The tert-butyl analog’s lower molecular weight (248.75 vs.
- Hydroxymethyl Modification : 1419101-25-9 introduces a hydroxymethyl group, enabling further functionalization (e.g., esterification or oxidation) compared to the parent carbamate .
- Simpler Derivatives: 2247102-90-3 (methanol-substituted) has a significantly lower molecular weight (163.64) and serves as a versatile chiral building block .
Physicochemical and Pharmacological Comparisons
- Solubility : Hydrochloride salts (e.g., 1707602-66-1 , 1434142-28-5 ) generally exhibit improved aqueous solubility compared to free bases, critical for in vitro assays.
Commercial Availability and Handling
Biological Activity
Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride, with the CAS number 1707602-66-1, is a compound that belongs to the class of spirocyclic amines. Its unique structure incorporates both a spirocyclic framework and a benzyl group, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18ClN2O2, with a molecular weight of approximately 250.75 g/mol. The compound features a spirocyclic structure that includes a nitrogen atom, contributing to its unique chemical reactivity and biological properties.
This compound has demonstrated significant biological activity, particularly as an inhibitor of Janus Kinase 1 (JAK1). The inhibition of JAK1 disrupts the JAK-STAT signaling pathway, which is crucial for various cellular processes such as immune response and cell proliferation. This mechanism positions the compound as a potential therapeutic agent for diseases associated with dysregulated JAK-STAT signaling, including certain cancers and autoimmune disorders .
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in cancer cells through the modulation of key signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against specific bacterial strains, although further research is needed to fully elucidate its spectrum of antimicrobial efficacy .
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of this compound in various experimental models:
| Study | Findings | Cell Line/Model |
|---|---|---|
| Study A | Significant inhibition of JAK1 activity leading to reduced proliferation in cancer cells | A549 (lung cancer) |
| Study B | Induction of apoptosis via modulation of apoptotic markers | HeLa (cervical cancer) |
| Study C | Antimicrobial activity against Gram-positive bacteria | Staphylococcus aureus |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other spirocyclic compounds but exhibits unique biological activities due to its specific functional groups:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amines | Enantiomer | Different stereochemistry affecting biological activity |
| Tert-butyl 5-azaspiro[2.4]heptan-7-yloxycarbamate | Hydroxyl derivative | Lacks benzyl group, altering activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
